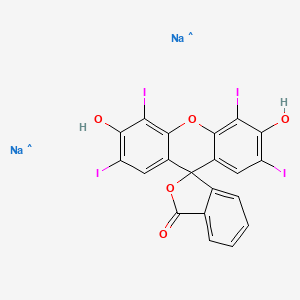![molecular formula C13H13NO B12517666 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- CAS No. 653579-38-5](/img/structure/B12517666.png)
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- is a complex organic compound known for its unique chemical structure and diverse applications This compound is part of the quinolizine family, which is characterized by a fused ring system containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline, high-yield syntheses can be achieved through specific reaction pathways .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic hydrogenation and selective oxidation to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- undergoes various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In the case of its use in medicine, it may act as a vesicular monoamine transporter 2 (VMAT) inhibitor, affecting neurotransmitter levels in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenazine: Known for its use in treating hyperkinetic movement disorders, it shares a similar quinolizine structure but with different functional groups.
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one: Another compound with a similar core structure but different substituents.
Uniqueness
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
653579-38-5 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1,6,7,11b-tetrahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C13H13NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,6,8,13H,5,7,9H2 |
Clave InChI |
UXGKYXZAXLJXKA-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=CC(=O)CC2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


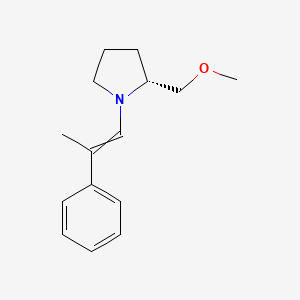

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
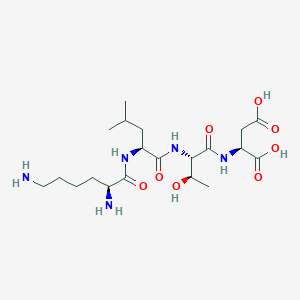
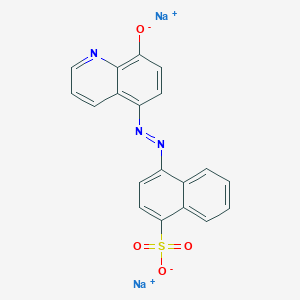
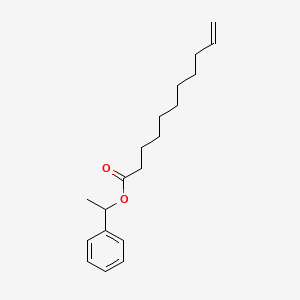
![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)
![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
